molecular formula C16H13ClN2O3S B5559585 methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate

methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5559585
M. Wt: 348.8 g/mol
InChI Key: WKJIHLYPIGGSGR-UHFFFAOYSA-N
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Description

Methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate is a compound of interest due to its potential as a precursor in the synthesis of various Schiff base derivatives and other organic compounds. Its structural elements, such as the chlorobenzoyl group and the benzoate ester, are key to its reactivity and applications in organic synthesis.

Synthesis Analysis

The synthesis of related compounds typically involves several key steps, including condensation reactions, esterification, and chlorination. For example, the preparation of methyl 4-(4-aminostyryl) benzoate, a potential precursor for Schiff base derivatives, was characterized by methods such as Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-Visible analysis (Mohamad, Hassan, & Yusoff, 2017). Similar synthetic routes and characterization techniques are likely applicable to the synthesis of methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic methods and X-ray diffraction. For instance, spectroscopic and theoretical studies of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate provided insights into vibrational frequencies, geometric parameters, and molecular orbitals (Koca et al., 2014). These methods can be adapted to analyze the molecular structure of methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate.

Chemical Reactions and Properties

Methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate can undergo various chemical reactions, including hydrogenation, halogenation, and nucleophilic substitution, depending on the functional groups present. For example, the synthesis and properties of chlorination products of methyl 4-amino-2-hydroxy-benzoate were studied, highlighting the reactivity of similar benzoate esters under chlorination conditions (Stelt, Suurmond, & Nauta, 1956).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the behavior of compounds under different conditions. Studies on similar compounds, such as methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydropyrimidinyl)methyl]-5, 5- dimethylhexahydropyrimidinyl}-1- diazenyl) benzoate, have revealed details about crystal packing and conformations (Moser, Bertolasi, & Vaughan, 2005).

Scientific Research Applications

Enhancing NMDAR-Mediated Neurotransmission

  • Sodium benzoate, a D-amino acid oxidase inhibitor, has been studied for its potential to enhance N-methyl-D-aspartate receptor (NMDAR)-mediated neurotransmission. This approach is considered novel for treating schizophrenia by raising the levels of D-amino acids, thus blocking their metabolism and enhancing NMDA function. Clinical trials have shown that adjunctive therapy with sodium benzoate significantly improves symptomatology and neurocognition in patients with chronic schizophrenia (Lane et al., 2013).

Cognitive Function in Alzheimer's Disease

  • A study on the efficacy and safety of sodium benzoate for treating amnestic mild cognitive impairment and mild Alzheimer's disease (AD) found that sodium benzoate substantially improved cognitive and overall functions in patients with early-phase AD. These findings indicate the potential of D-amino acid oxidase inhibition as a novel approach for early dementing processes (Lin et al., 2014).

Treatment of Schizophrenia

  • In another study, sodium benzoate added to clozapine for treating schizophrenia patients who had poor responses to clozapine alone showed that both doses of sodium benzoate produced better improvement than placebo in negative symptoms. This suggests sodium benzoate adjuvant therapy could be beneficial for patients with clozapine-resistant schizophrenia (Lin et al., 2017).

Effects on Perceived Stress and Cognitive Function

  • Sodium benzoate treatment showed improvement in perceived stress and cognitive function among patients with late-life depression, highlighting its potential for addressing cognitive decline and perceived stress in this population (Lin et al., 2022).

Metabolic Profiles in Cancer Patients

  • Research on dietary interventions with freeze-dried black raspberries in colorectal cancer patients showed BRB-mediated metabolite changes, including increased levels of benzoate species, suggesting beneficial effects through the regulation of multiple metabolites (Pan et al., 2015).

properties

IUPAC Name

methyl 4-[(4-chlorobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-22-15(21)11-4-8-13(9-5-11)18-16(23)19-14(20)10-2-6-12(17)7-3-10/h2-9H,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJIHLYPIGGSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-(4-chlorobenzoyl)thioureido)benzoate

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